Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate
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Overview
Description
Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-hydroxy-4-methyl-5-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-oxo-4-methyl-5-phenylpent-2-enoate.
Reduction: Formation of 5-hydroxy-4-methyl-5-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation and microbial activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Methyl 4-hydroxy-5-phenylpent-2-enoate
- Methyl 5-hydroxy-4-methylpent-2-enoate
- Methyl 5-phenylpent-2-enoate
Comparison: Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
919296-33-6 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(8-9-12(14)16-2)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3 |
InChI Key |
XVBCQDBBDRZERE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)OC)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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